molecular formula C8H13N3 B1437161 N-Pyridin-3-ylpropane-1,3-diamine CAS No. 938459-11-1

N-Pyridin-3-ylpropane-1,3-diamine

Cat. No.: B1437161
CAS No.: 938459-11-1
M. Wt: 151.21 g/mol
InChI Key: ZQMAVYVCEUHMSB-UHFFFAOYSA-N
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Description

N-Pyridin-3-ylpropane-1,3-diamine is a chemical compound with the molecular formula C8H13N3. It is a diamine derivative of pyridine, characterized by the presence of a pyridine ring attached to a propane-1,3-diamine moiety.

Scientific Research Applications

N-Pyridin-3-ylpropane-1,3-diamine has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

It has been used to synthesize a water-soluble palladium (ii) complex, which acts as a catalyst for transfer hydrogenation of carbonyl compounds .

Mode of Action

N-Pyridin-3-ylpropane-1,3-diamine interacts with its targets by forming a complex with Palladium (II). This complex then acts as a catalyst for the transfer hydrogenation of carbonyl compounds .

Biochemical Pathways

The biochemical pathways affected by this compound are related to the transfer hydrogenation of carbonyl compounds. The compound, as part of a Palladium (II) complex, facilitates the reduction of carbonyl compounds to secondary alcohols . The downstream effects of this process depend on the specific carbonyl compounds involved and the context in which the reaction takes place.

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as a catalyst for the transfer hydrogenation of carbonyl compounds. It facilitates the reduction of these compounds to secondary alcohols . The specific effects depend on the carbonyl compounds involved and the context of the reaction.

Biochemical Analysis

Biochemical Properties

N-Pyridin-3-ylpropane-1,3-diamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to form complexes with palladium, which can act as catalysts in hydrogenation reactions . These interactions are crucial for the compound’s function in biochemical processes, as they facilitate the transfer of hydrogen atoms in reactions involving carbonyl compounds.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux and levels of metabolites within the cell . These effects can lead to changes in cell function and overall cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors . These molecular interactions are essential for the compound’s biochemical activity and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . These temporal effects are crucial for understanding the compound’s behavior in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme function. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding these dosage effects is essential for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect the overall metabolic flux and levels of specific metabolites within the cell . The compound’s role in these pathways is crucial for its biochemical activity and its effects on cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular processes and its potential therapeutic applications.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its biochemical activity. The compound may be directed to these compartments by targeting signals or post-translational modifications . Its localization is crucial for its function, as it allows the compound to interact with specific biomolecules and participate in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Pyridin-3-ylpropane-1,3-diamine typically involves the reaction of pyridine-3-carboxaldehyde with 1,3-diaminopropane under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Pyridin-3-ylpropane-1,3-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce various amine derivatives. Substitution reactions can result in the formation of halogenated or other substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Pyridin-3-ylpropane-1,3-diamine include:

Uniqueness

This compound is unique due to its specific structure, which combines a pyridine ring with a propane-1,3-diamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N'-pyridin-3-ylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-4-2-6-11-8-3-1-5-10-7-8/h1,3,5,7,11H,2,4,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMAVYVCEUHMSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650920
Record name N~1~-(Pyridin-3-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

938459-11-1
Record name N~1~-(Pyridin-3-yl)propane-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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